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Compound of Interest

Compound Name: Cacodylic acid

Cat. No.: B1668196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of cacodylic acid as a

buffer in the fixation of biological samples for microscopic analysis, particularly for transmission

electron microscopy (TEM) and scanning electron microscopy (SEM).

Introduction
Proper fixation is a critical step in the preparation of biological specimens for microscopy,

aiming to preserve the cellular structure as close to its living state as possible. The choice of

buffer in a fixative solution is crucial for maintaining a stable pH and appropriate osmolarity,

thereby preventing artifacts. Sodium cacodylate is a widely used buffer in electron microscopy

due to its excellent pH buffering capacity in the physiological range (pH 5.0–7.4) and its

compatibility with common fixatives and staining agents.[1][2] It is a common component of

fixative solutions, such as Karnovsky's fixative, a mixture of paraformaldehyde and

glutaraldehyde.[3][4]

Advantages and Disadvantages of Cacodylate
Buffer
The selection of a buffer system can significantly impact the quality of ultrastructural

preservation. Cacodylate buffer offers several advantages over other buffers, such as

phosphate buffer, but also has notable drawbacks.
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Table 1: Comparison of Cacodylate and Phosphate Buffers for Biological Fixation[2]

Property Cacodylate Buffer Phosphate Buffer

pH Range 5.0–7.4[1][2] 5.8–8.0[2][5]

pKa 6.27[1][2] 7.20[2]

Reactivity with Aldehyde

Fixatives
Does not react[1][2]

Can react with some

aldehydes over time[2]

Compatibility with Divalent

Cations (e.g., Ca²⁺)

Compatible; does not form

precipitates[6][7]

Can form precipitates with

calcium ions[5][7][8]

Stability
Very stable, does not support

microbial growth[5]

Can become contaminated

with microorganisms[5]

Toxicity Toxic, contains arsenic[5][9] Non-toxic[5]

Cost More expensive Less expensive

Preparation Relatively easy to prepare[5] Easy to prepare

One of the key advantages of cacodylate buffer is that it does not form precipitates with salts of

heavy metals, such as uranyl acetate, which are commonly used for en bloc staining in electron

microscopy.[5] However, its primary disadvantage is its toxicity due to the arsenic content,

which necessitates careful handling and disposal.[5][9]

Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Cacodylate
Buffer (pH 7.4)
This protocol describes the preparation of a stock solution of sodium cacodylate buffer, which

can be used for preparing fixative solutions and for washing steps.

Materials:

Sodium cacodylate trihydrate (Na(CH₃)₂AsO₂ · 3H₂O)

0.1 M Hydrochloric acid (HCl)
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Distilled water

pH meter

Graduated cylinders

Beakers

Stir plate and stir bar

Procedure:

Dissolve 21.4 g of sodium cacodylate trihydrate in 800 mL of distilled water.[2]

Stir the solution until the sodium cacodylate is completely dissolved.

Adjust the pH of the solution to 7.4 by slowly adding 0.1 M HCl while monitoring with a pH

meter.

Once the desired pH is reached, add distilled water to bring the final volume to 1000 mL.[2]

Store the buffer solution at 4°C.

Protocol 2: Preparation of Karnovsky's Fixative
(Modified)
Karnovsky's fixative is a popular primary fixative for electron microscopy that combines a fast-

penetrating aldehyde (paraformaldehyde) with a slower but more thorough cross-linking

aldehyde (glutaraldehyde).[4][10]

Materials:

Paraformaldehyde

Glutaraldehyde (EM grade, 25% or 50% aqueous solution)

0.2 M Sodium cacodylate buffer (pH 7.4)
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Distilled water

Sodium hydroxide (NaOH) solution (1 M)

Heating plate with stirrer

Fume hood

Beakers

Graduated cylinders

Filter paper

Procedure for 100 mL of Fixative:

In a fume hood, gently heat 50 mL of distilled water to 60°C in a beaker on a heating plate

with a stirrer.

Slowly add 2 g of paraformaldehyde to the heated water while stirring.

Add a few drops of 1 M NaOH solution until the paraformaldehyde is completely dissolved

and the solution becomes clear.[11]

Remove the beaker from the heat and allow it to cool to room temperature.

Add 10 mL of 25% glutaraldehyde (or 5 mL of 50% glutaraldehyde) to the paraformaldehyde

solution.[11]

Add 25 mL of 0.2 M sodium cacodylate buffer (pH 7.4).

Add distilled water to bring the final volume to 100 mL.

Filter the final solution before use.

This fixative should be prepared fresh.

Note on Osmolality: The original Karnovsky's fixative was highly hypertonic.[4] The recipe

provided is a common modification. The final osmolality of the fixative can be adjusted by
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altering the concentration of the buffer or by adding sucrose.

Protocol 3: General Fixation Procedure for Transmission
Electron Microscopy (TEM)
This protocol outlines the general steps for fixing small tissue samples for TEM using a

cacodylate-buffered fixative.

Materials:

Karnovsky's fixative (or other glutaraldehyde-based fixative in cacodylate buffer)

0.1 M Sodium cacodylate buffer (pH 7.4)

1% Osmium tetroxide (OsO₄) in 0.1 M sodium cacodylate buffer

Small vials

Forceps and scalpel

Rotator (optional)

Procedure:

Primary Fixation:

Immediately after excision, cut the tissue into small pieces (no larger than 1 mm³ to ensure

good penetration of the fixative).[7]

Immerse the tissue blocks in Karnovsky's fixative.

Fix for 2-4 hours at 4°C.[2] For some samples, fixation can be extended overnight at 4°C.

[12][13]

Washing:

Remove the fixative and wash the tissue blocks three times for 10 minutes each with 0.1

M sodium cacodylate buffer.[2] This step is crucial to remove excess aldehydes.
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Post-fixation (Secondary Fixation):

Immerse the samples in a 1% osmium tetroxide solution in 0.1 M cacodylate buffer for 1-2

hours at 4°C.[2] Osmium tetroxide enhances contrast and preserves lipids.

Dehydration and Embedding:

Following post-fixation, the samples are washed again with buffer and then dehydrated

through a graded series of ethanol or acetone.

The dehydrated samples are then infiltrated with a resin (e.g., epoxy resin) and embedded

for ultramicrotomy.

Visualizations
Experimental Workflow for TEM Sample Preparation
The following diagram illustrates the key steps in the fixation and processing of biological

samples for Transmission Electron Microscopy using a cacodylate-buffered fixative.
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Sample Excision
(≤ 1 mm³)

Primary Fixation
(e.g., Karnovsky's in

0.1M Cacodylate Buffer)
2-4h at 4°C

Washing
(3x 10 min in

0.1M Cacodylate Buffer)

Post-fixation
(1% OsO₄ in

0.1M Cacodylate Buffer)
1-2h at 4°C

Washing
(Buffer or dH₂O)

Dehydration
(Graded Ethanol Series)

Infiltration
(Resin)

Embedding

Ready for
Ultramicrotomy

Click to download full resolution via product page

Caption: Workflow for TEM sample preparation using cacodylate buffer.
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Safety Precautions
Cacodylic acid and its sodium salt are toxic because they contain arsenic.[5][9] Always handle

these chemicals in a fume hood while wearing appropriate personal protective equipment

(PPE), including gloves, a lab coat, and safety goggles.[14] Dispose of all waste containing

cacodylate according to your institution's hazardous waste disposal guidelines.[14]

Conclusion
Cacodylic acid is a valuable buffer for the fixation of biological samples, particularly for

electron microscopy, due to its excellent buffering capacity, stability, and compatibility with

various reagents. While its toxicity requires careful handling, its advantages in preserving

ultrastructural details often make it the buffer of choice for demanding applications. The

protocols provided here offer a starting point for researchers, which may need to be optimized

depending on the specific sample type and experimental goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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